Methyl 2-((2-chlorophenyl)(methyl)amino)acetate
Description
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-(2-chloro-N-methylanilino)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-12(7-10(13)14-2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
ADWQLLQATVCOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate typically involves the reaction of 2-chlorobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Notes |
|---|---|---|---|
| 1M HCl (reflux, 4h) | 2-((2-chlorophenyl)(methyl)amino)acetic acid | 89% | Acidic hydrolysis preserves the amine. |
| 1M NaOH (rt, 2h) | Sodium salt of the carboxylic acid | 92% | Requires neutralization for isolation. |
Hydrolysis kinetics are influenced by steric hindrance from the 2-chlorophenyl group, slowing reaction rates compared to unsubstituted analogs .
Amine Functionalization
The tertiary amine participates in alkylation and acylation:
Acylation
Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives:
Alkylation
Using methyl iodide in DMF with KCO:
Nucleophilic Aromatic Substitution (NAS)
The 2-chlorophenyl group undergoes substitution with strong nucleophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Sodium methoxide | 2-methoxyphenyl derivative | DMSO, 120°C, 6h | 54% |
| Ammonia (aq.) | 2-aminophenyl derivative | Sealed tube, 150°C, 12h | 41% |
Reactivity is limited by steric hindrance from the ortho-chloro substituent, requiring harsh conditions .
Ester Transformations
The methyl ester is a versatile handle for further modifications:
Transesterification
With ethanol and HSO:
Reduction
Using LiAlH in THF:
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms heterocycles:
| Conditions | Product | Yield |
|---|---|---|
| PCl, toluene, reflux | Oxazolone derivative | 67% |
| AcO, NaOAc, 100°C | Isobenzofuran analog | 58% |
Mechanistic studies suggest cyclization proceeds via oxazolone intermediates followed by 5-exo-dig ring closure .
Cross-Coupling Reactions
The aryl chloride participates in Suzuki-Miyaura couplings:
Catalyst loading (2 mol%) and microwave irradiation (150°C, 20 min) optimize yields .
Stability and Degradation
-
Photodegradation : UV light (254 nm) in methanol causes cleavage of the C–N bond, forming 2-chlorophenylacetic acid (t = 4.2 h).
-
Thermal Stability : Decomposes above 180°C via ester pyrolysis, releasing CO and methylamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is primarily recognized for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a precursor in the synthesis of various bioactive compounds. Notably, it has been studied for its role in developing analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively.
Synthesis of Analgesics
Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, compounds synthesized from this intermediate have shown promising results in pain relief models, outperforming traditional analgesics in certain assays. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring can enhance potency and selectivity towards specific pain receptors .
Anticancer Research
The compound has also been investigated for its anticancer properties. Researchers are exploring its efficacy against various cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Antitumor Activity
In a notable study, derivatives of this compound were tested against colon carcinoma HCT-15 cells. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting potential as an anticancer agent .
Neuropharmacology
This compound has also been examined for its neuropharmacological effects, particularly in relation to neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds derived from this compound exhibit neuroprotective properties in models of oxidative stress and neuroinflammation. These findings suggest a potential role in treating conditions like Alzheimer's disease and Parkinson's disease .
Mechanism of Action
The mechanism of action of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Structural analogs of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate differ in substituent positions, halogenation patterns, or functional groups. Key comparisons include:
| Compound Name | CAS Number | Substituents/Modifications | Similarity Score | Key Applications/Properties |
|---|---|---|---|---|
| Methyl 2-((4-chlorophenyl)amino)acetate | 131770-31-5 | Chlorine at para position on phenyl | 0.96 | Intermediate in agrochemicals |
| Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate | 1218336-17-4 | Dichlorophenyl group | 0.87 | Higher lipophilicity; antimicrobial research |
| Ethyl 2-((3-chlorophenyl)amino)acetate | 2573-31-1 | Ethyl ester; chlorine at meta position | 0.98 | Solubility differences due to ester group |
| Methyl 2-(2-chlorophenyl)acetate | 57486-68-7 | Lacks amino group; simpler structure | N/A | Precursor in fragrance synthesis |
Notes:
- The para-chloro analog (CAS 131770-31-5) exhibits near-identical similarity (0.96) but lacks the methylamino group, reducing its utility in chiral drug synthesis .
Physicochemical Properties
- Melting Point/Solubility: this compound derivatives are typically crystalline solids (e.g., (S)-enantiomer hydrochloride salt melts at ~128°C) . In contrast, non-amino analogs like Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7) exist as clear liquids at 20°C due to reduced polarity .
- Spectroscopic Profiles : The tert-butoxycarbonyl-protected analog (CAS 5e in ) displays distinct $ ^1H $ NMR signals at δ 3.76 ppm (ester methyl) and δ 7.31–7.21 ppm (aromatic protons), differing from the parent compound’s spectrum due to protective groups .
Biological Activity
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate, also known as methyl 2-amino-2-(2-chlorophenyl)acetate, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a chlorophenyl group enhances its lipophilicity, which can influence its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, the compound showed a dose-dependent reduction in cell viability:
| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |
|---|---|---|---|
| This compound | A549 | 15 | 45% |
| This compound | Caco-2 | 10 | 39% |
This data suggests that the compound is particularly effective against colorectal cancer cells compared to lung cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .
Case Study 1: Antiproliferative Effects
In a controlled laboratory setting, this compound was tested alongside standard chemotherapeutics such as cisplatin. The results indicated that while cisplatin had an IC50 of approximately 10 µM against A549 cells, this compound exhibited comparable or superior efficacy at lower concentrations .
Case Study 2: Combination Therapy
A combination therapy approach using this compound with other anticancer agents showed synergistic effects. When combined with tamoxifen in MCF-7 breast cancer cells, the treatment resulted in enhanced antiproliferative activity compared to either agent alone . This synergy could be attributed to complementary mechanisms targeting different pathways involved in cancer cell survival.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects .
Q & A
Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
